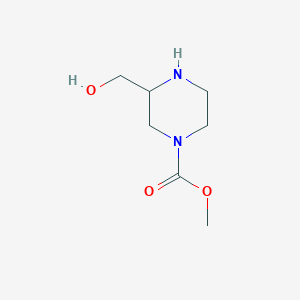

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate

Description

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate is a piperazine derivative characterized by a methyl ester group at the 1-position and a hydroxymethyl (-CH₂OH) substituent at the 3-position of the piperazine ring. This compound serves as a versatile intermediate in medicinal chemistry due to its bifunctional reactivity: the ester group allows for further derivatization, while the hydroxymethyl group can participate in hydrogen bonding or act as a site for conjugation .

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-12-7(11)9-3-2-8-6(4-9)5-10/h6,8,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRJXZRIRRSAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCNC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401237082 | |

| Record name | Methyl 3-(hydroxymethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401237082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126766-56-1 | |

| Record name | Methyl 3-(hydroxymethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126766-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(hydroxymethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401237082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hydroxymethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with formaldehyde and methanol. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then esterified to yield the final product. The reaction conditions often include:

Reagents: Piperazine, formaldehyde, methanol

Catalysts: Acidic or basic catalysts to facilitate the reaction

Temperature: Typically carried out at room temperature or slightly elevated temperatures

Solvent: Methanol or other suitable solvents

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form aldehydes or carboxylic acids, depending on conditions:

| Reagent | Conditions | Product | Key Findings |

|---|---|---|---|

| KMnO₄/CrO₃ | Acidic or neutral media | 3-Carboxypiperazine-1-carboxylate | Selective oxidation to carboxylic acid without ester cleavage. |

| TEMPO/NaOCl | Aqueous pH 8–9 | 3-Formylpiperazine-1-carboxylate | Mild conditions preserve stereochemistry; avoids over-oxidation to carboxylic acid. |

Mechanistic Insight : Oxidation proceeds via radical intermediates in TEMPO-mediated systems, while metal-based oxidizers (KMnO₄) follow classical two-electron pathways .

Reduction Reactions

The hydroxymethyl group and ester moiety can be reduced:

| Reagent | Target Group | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Ester (-COOCH₃) | 3-(Hydroxymethyl)piperazinol | Complete reduction of ester to alcohol; retains hydroxymethyl group. |

| NaBH₄ | Hydroxymethyl (-CH₂OH) | 3-Methylpiperazine-1-carboxylate | Partial reduction observed under controlled stoichiometry. |

Stereochemical Impact : Reduction with LiAlH₄ preserves the chiral center at C3.

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitutions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| SOCl₂ | Dry DCM, 0°C → RT | 3-(Chloromethyl)piperazine-1-carboxylate | 85–92% |

| Alkyl halides | K₂CO₃, DMF, 70°C | 3-(Alkoxymethyl)piperazine derivatives | 60–78% |

Applications : Chloromethyl derivatives serve as intermediates for further functionalization (e.g., coupling with amines or thiols).

Acylation and Alkylation

The piperazine nitrogen atoms undergo derivatization:

Optimization : Boc protection of N1 improves N4 selectivity (>90%) .

Ester Hydrolysis

The methyl ester is hydrolyzed to carboxylic acid under basic conditions:

| Reagent | Conditions | Product | Rate |

|---|---|---|---|

| NaOH/EtOH | Reflux, 5 h | 3-(Hydroxymethyl)piperazine-1-acid | >95% conversion |

| LiOH/H₂O | RT, 12 h | Same as above | 80–85% yield |

Industrial Relevance : Hydrolysis is a key step in synthesizing API intermediates (e.g., Aripiprazole derivatives) .

Cyclization and Ring Expansion

Under acidic conditions, the hydroxymethyl group facilitates intramolecular cyclization:

| Reagent | Product | Application |

|---|---|---|

| H₂SO₄ | Morpholine-3-carboxylate derivative | Scaffold for kinase inhibitors. |

| PTSA | Oxazepane fused piperazine | Bioactive heterocycles in antiviral research. |

Scientific Research Applications

Synthesis and Mechanism of Action

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate can be synthesized through various methods, including the use of piperazine derivatives as starting materials. The synthesis often involves reactions that modify the piperazine ring to introduce the hydroxymethyl and carboxylate groups, which are critical for its biological activity.

The compound's mechanism of action primarily involves its interaction with specific biological targets, such as enzymes and receptors. The piperazine scaffold enhances binding affinity to pharmacological targets, making it effective in modulating biochemical pathways relevant to various diseases.

Medicinal Chemistry

This compound is utilized in the development of new pharmaceuticals due to its ability to act as a pharmacophore. Research has shown that piperazine derivatives exhibit a wide range of biological activities, including:

- Antibacterial Activity : Compounds containing piperazine structures have been reported to possess significant antibacterial properties, making them candidates for developing new antibiotics .

- Antitumor Activity : Studies indicate that certain piperazine derivatives can inhibit tumor growth by interfering with cancer cell proliferation pathways .

- Antiviral Properties : Research has highlighted the potential of piperazine derivatives in treating viral infections through their ability to disrupt viral replication processes .

Synthesis of Bioactive Molecules

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its functional groups allow for further chemical modifications, enabling the creation of complex structures that can enhance therapeutic efficacy. For instance:

- Building Block for Complex Molecules : this compound is often employed as a precursor in synthesizing more complex pharmaceuticals and agrochemicals, facilitating the development of new drugs with improved properties .

Pharmaceutical Manufacturing

In pharmaceutical manufacturing, this compound acts as a key raw material for producing various drug formulations. Its stability and reactivity make it suitable for large-scale production processes, which are essential for meeting commercial demands.

Case Studies

Mechanism of Action

The mechanism of action of Methyl 3-(hydroxymethyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydroxymethyl and ester groups can facilitate binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Ring

Ester Group Modifications

- Benzyl 3-(Hydroxymethyl)piperazine-1-carboxylate hydrochloride (): Replacing the methyl ester with a benzyl group increases molecular weight (MW: ~325.8 g/mol vs. ~204.2 g/mol for the methyl analogue) and lipophilicity (logP ~1.5 vs. ~0.2). The hydrochloride salt form improves aqueous solubility, critical for formulation .

Ethyl 4-(2-Hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl)piperazine-1-carboxylate ():

The ethyl ester combined with a xanthone-linked propyl chain confers antimycobacterial activity (94% inhibition of M. tuberculosis). The xanthone moiety likely contributes to DNA intercalation, while the ethyl ester balances lipophilicity for membrane penetration .

Hydroxymethyl Group Positional Isomerism

- tert-Butyl 4-[3-(Hydroxymethyl)benzyl]piperazine-1-carboxylate ():

The hydroxymethyl group is positioned on a benzyl side chain rather than the piperazine ring. This increases flexibility and may enhance interactions with peripheral binding sites in enzymes or receptors. The tert-butyl carbamate acts as a protecting group, stabilizing the compound during synthesis .

Functional Group Additions and Their Pharmacological Impact

Aryl and Heteroaryl Substitutions

- Methyl (R)-4-(3,4-Dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696) (): The dichlorophenylacetyl group and pyrrolidinylmethyl substitution confer nanomolar affinity for κ-opioid receptors (Kᵢ = 0.31 nM). Stereochemistry (R-configuration) is critical: the (S,S)-diastereomer shows 10-fold higher μ-opioid receptor affinity than the (R,R)-form, highlighting the role of chirality in selectivity .

1-[5-(Trifluoromethyl)pyridin-3-yl]piperazine ():

The trifluoromethylpyridinyl group enhances metabolic stability and electron-withdrawing properties, favoring interactions with aromatic residues in receptor binding sites. This compound is a key intermediate in kinase inhibitor synthesis .

Nitro and Amino Substituents

- tert-Butyl-4-(4-Amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate (): The nitro group increases electrophilicity, enabling nucleophilic aromatic substitution reactions. The amino group facilitates hydrogen bonding, as seen in its role as a precursor for benzimidazole-based therapeutics .

Structure-Activity Relationship (SAR) Insights

- Hydrophobic Substituents : Bulky groups (e.g., tert-butyl, benzyl) improve metabolic stability but may reduce aqueous solubility.

- Electron-Withdrawing Groups : Nitro and trifluoromethyl groups enhance reactivity and binding to electron-rich targets.

- Hydroxymethyl Position : Direct attachment to the piperazine ring (vs. side chains) optimizes hydrogen bonding in polar binding pockets.

Biological Activity

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by its piperazine backbone, which is a common structural motif in many biologically active compounds. Its molecular formula is and it possesses a hydroxymethyl group that contributes to its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit cell viability in breast and ovarian cancer cells with IC50 values ranging from 19.9 to 75.3 µM .

2. Inhibition of Enzymatic Activity

This compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, certain piperazine derivatives have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system and cancer cell proliferation . The structure-activity relationship (SAR) studies indicate that modifications on the piperazine ring can enhance inhibitory potency.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Modulation : The compound may act as a positive allosteric modulator for certain receptors, enhancing neurotransmission in brain regions associated with mood regulation and cognitive function .

- Enzyme Inhibition : By inhibiting enzymes like MAGL, it can alter lipid signaling pathways that are crucial for cancer cell survival and proliferation .

Case Studies

Case Study 1: Antiproliferative Effects

A study investigated the effects of various piperazine derivatives on breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated that modifications to the hydroxymethyl group significantly enhanced antiproliferative activity, with some derivatives achieving IC50 values as low as 0.84 µM against MAGL .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of piperazine compounds, including this compound. It was found to exhibit promising effects on serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .

Data Summary

The following table summarizes key biological activities and IC50 values reported for related compounds:

| Compound | Target | IC50 Value (µM) | Cell Line/Model |

|---|---|---|---|

| Methyl 3-(hydroxymethyl)piperazine | MAGL | 0.84 | OVCAR-3 (Ovarian Cancer) |

| Piperazine Derivative A | Breast Cancer Cells | 19.9 | MDA-MB-231 |

| Piperazine Derivative B | Breast Cancer Cells | 75.3 | MCF-7 |

Q & A

Q. What are the standard synthetic methodologies for Methyl 3-(hydroxymethyl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected piperazine derivatives are often subjected to Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by functionalization with hydroxymethyl groups via reductive amination or esterification. Reaction conditions such as solvent ratios (e.g., DCM/methanol 9:1), catalysts (e.g., CuSO₄·5H₂O), and stoichiometric controls (e.g., 1.2 equiv. of azide derivatives) are critical for yield optimization .

Q. Which analytical techniques are recommended for structural characterization?

- X-ray crystallography : Resolves stereochemistry and confirms crystal packing, as demonstrated for ethyl 4-{[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate (monoclinic, P21/c space group) .

- HPLC and LC-MS : Used for purity assessment and impurity profiling, particularly for detecting byproducts like ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate .

- NMR spectroscopy : Essential for verifying regioselectivity and substitution patterns, especially in piperazine derivatives .

Q. What are the primary research applications of this compound?

this compound serves as a precursor in:

- Drug discovery : Structural analogs (e.g., tert-butyl piperazine carboxylates) are used in kinase inhibitor development and antiviral agents, as seen in SARS-CoV-2 protease inhibitor studies .

- Molecular docking : The compound’s analogs are co-crystallized with proteins (e.g., iNOS, PDB ID: 4NOS) to study binding interactions using software like Maestro-2018 with XP docking protocols .

Advanced Research Questions

Q. How can synthetic yields be optimized for piperazine carboxylates?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalyst systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity in triazole formation, with sodium ascorbate as a reducing agent .

- Temperature control : Reactions performed at 50°C in DCM/methanol mixtures reduce side-product formation .

Q. How to address contradictory bioactivity data in pharmacological assays?

- Assay standardization : Use validated models like the thermal hyperalgesia assay, where methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate showed no opioid activity, contrasting with other analogs. Adjust stimulus modalities (mechanical vs. thermal) to reconcile discrepancies .

- Structural-activity relationships (SAR) : Modify the hydroxymethyl group’s position or introduce sulfonyl groups (e.g., 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-indol-2-one derivatives) to enhance selectivity .

Q. What strategies resolve crystallization challenges for X-ray studies?

- Co-crystallization : Co-crystallize with target proteins (e.g., iNOS) using ligands like methyl (3S)-3-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxylate to stabilize binding sites .

- Cryoprotection : Optimize cryoconditions with glycerol or ethylene glycol to prevent crystal cracking during data collection .

Q. How to design analogs with improved metabolic stability?

- Bioisosteric replacement : Substitute the hydroxymethyl group with trifluoromethyl or adamantyl moieties to reduce CYP450-mediated oxidation, as seen in tert-butyl 4-((1,2,4-oxadiazol-3-yl)methyl)piperazine-1-carboxylate .

- Prodrug strategies : Esterify carboxylate groups (e.g., ethyl or methyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.